3-(2,4-dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one
Description
3-(2,4-Dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with a 2,4-dimethoxyphenyl group at position 3, a methyl group at position 4, and a 2-methylallyloxy group at position 7.
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-4-methyl-7-(2-methylprop-2-enoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-13(2)12-26-16-7-8-17-14(3)21(22(23)27-20(17)11-16)18-9-6-15(24-4)10-19(18)25-5/h6-11H,1,12H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUYTNAKCJRVAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one typically involves multiple steps, starting with the construction of the chromen-2-one core. One common approach is the Pechmann condensation, where a phenol derivative reacts with a β-keto ester in the presence of an acid catalyst to form the chromen-2-one skeleton.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or large batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation, leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can be performed to convert the chromen-2-one core to its corresponding dihydrochromen-2-one derivative.
Substitution: The methoxy and allyl groups can undergo nucleophilic substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Dihydrochromen-2-one derivatives.
Substitution: Substituted chromen-2-one derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Properties
Research indicates that coumarin derivatives exhibit significant antimicrobial activity. The compound in focus has shown promising results against various bacterial and fungal strains. For example, a study demonstrated that certain coumarins possess inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting their potential as natural antimicrobial agents .
Antioxidant Activity
Coumarins are known for their antioxidant properties, which can protect cells from oxidative stress. The specific compound has been evaluated for its ability to scavenge free radicals, contributing to its potential use in preventing oxidative damage in biological systems.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Some studies have reported that coumarin derivatives can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This suggests that 3-(2,4-dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one may have therapeutic applications in treating inflammatory conditions .
Anticancer Activity
Emerging evidence points to the anticancer potential of this compound. Research has shown that certain coumarins can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell cycle regulators and apoptotic pathways .
Case Studies
- Study on Antimicrobial Activity :
- Antioxidant Evaluation :
- Anti-inflammatory Study :
Mechanism of Action
The mechanism by which 3-(2,4-dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would depend on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
Comparison with Structurally Similar Coumarin Derivatives
The following table summarizes key structural and functional differences between the target compound and related coumarins:
Structural and Electronic Effects
- Position 3 Substituents : The target compound’s 2,4-dimethoxyphenyl group differs from the 3,4-dimethoxyphenyl group in compound 14 . The ortho-methoxy group in the target may sterically hinder interactions with target proteins compared to the para-substituted analog.
- Position 7 Substituents: The 2-methylallyloxy group (target) vs. Propargyloxy: Enables synthetic diversification but may reduce metabolic stability due to alkyne reactivity. Thiadiazole-oxy: Increases polarity and hydrogen-bonding capacity, improving target affinity but reducing membrane permeability.
Biological Activity
3-(2,4-Dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one, a compound belonging to the class of chromen-2-one derivatives, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive understanding.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of 2,4-dimethoxybenzaldehyde with 4-methyl-7-hydroxy-2H-chromen-2-one in the presence of a base like potassium carbonate. This is followed by alkylation with 2-methylallyl bromide under basic conditions to yield the final product.
Antioxidant Properties
Research indicates that compounds with a chromen-2-one structure exhibit significant antioxidant activity. The presence of the methoxy and allyl groups may enhance the electron-donating ability of the compound, contributing to its capacity to scavenge free radicals. In vitro studies have demonstrated that this compound can effectively reduce oxidative stress in cellular models.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory pathways. This inhibition can lead to reduced inflammatory responses in various biological systems .
Anticancer Activity
Preliminary studies have suggested that this compound exhibits anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, it may activate caspases and inhibit anti-apoptotic proteins like Bcl-2 .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition :
- Cell Signaling Pathways :
Study on Antioxidant Activity
A study evaluated the antioxidant potential of several chromen-2-one derivatives, including our compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting its effectiveness as an antioxidant agent.
Evaluation of Anti-inflammatory Effects
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, demonstrating its anti-inflammatory capabilities.
Anticancer Research
In vitro studies on breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis rates. Molecular assays indicated activation of caspase pathways as a mechanism for its anticancer effects .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| Coumarin Derivative A | Moderate | Low | Moderate |
| Coumarin Derivative B | Low | High | Low |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(2,4-dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the 2-methylallyloxy group is introduced via Williamson ether synthesis under reflux using a base like K₂CO₃ in acetone. Optimization involves monitoring reaction time, temperature (typically 60–80°C), and stoichiometry of substituents. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Validation : Confirm success using TLC and NMR spectroscopy (¹H and ¹³C) to verify substitution patterns and purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this coumarin derivative?
- Techniques :
- UV/Vis : Identify π→π* transitions in the chromen-2-one core (λmax ~300–350 nm) .
- IR : Confirm ether (C-O-C, ~1250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) functional groups .
- NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and methoxy/methyl groups (δ 3.5–4.5 ppm) .
- HPLC : Assess purity (>95%) using a C18 column with methanol/water mobile phase .
Q. How are preliminary biological activity screenings designed for this compound?
- Assays :
- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antioxidant : DPPH radical scavenging assays to quantify free radical inhibition .
Advanced Research Questions
Q. How do crystallographic parameters (e.g., π–π stacking, unit cell dimensions) influence the compound’s bioactivity?
- Analysis : Single-crystal X-ray diffraction reveals intermolecular interactions. For example, π–π stacking between aromatic rings (3.8–4.2 Å spacing) enhances stability and influences solubility. Triclinic crystal systems (e.g., P1 space group, a = 9.0371 Å, α = 75.171°) correlate with packing efficiency .
- Impact : Stronger stacking may reduce bioavailability but improve photostability .
Q. How can computational methods resolve contradictions in structure-activity relationship (SAR) studies?
- Approach :
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .
- QSAR : Develop regression models correlating substituent electronegativity (e.g., methoxy groups) with bioactivity .
- MD Simulations : Assess conformational stability in aqueous vs. lipid bilayers .
Q. What strategies mitigate challenges in reproducing crystallographic data for this compound?
- Solutions :
- Data Collection : Use high-resolution X-ray sources (Cu-Kα, λ = 1.5418 Å) and software (SADABS/SAINT) for absorption corrections .
- Disorder Handling : Apply SHELXL refinement for disordered 2-methylallyl groups .
- Validation : Cross-check with CCDC databases (e.g., deposition number CCDC 876265) .
Q. How are synthetic byproducts (e.g., chlorinated impurities) identified and quantified?
- Methods :
- LC-MS : Detect trace chlorinated derivatives (e.g., 6-chloro analogs) via exact mass (Δm/z = 34.97) .
- NMR DEPT : Differentiate C-Cl couplings in ¹³C spectra (δ ~110–120 ppm) .
Methodological Tables
Table 1 : Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P1 |
| Unit Cell (Å) | a = 9.0371, b = 9.6216, c = 11.0308 |
| Angles (°) | α = 75.171, β = 65.865, γ = 69.833 |
| π–π Stacking Distance | 3.8–4.2 Å |
Table 2 : Common Biological Assays and Protocols
| Assay Type | Protocol Summary |
|---|---|
| Antimicrobial | Agar dilution, 24 h incubation at 37°C |
| Anticancer (MTT) | 48 h exposure, λ = 570 nm |
| Antioxidant (DPPH) | 30 min reaction, λ = 517 nm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
